Hexafluoropropene oxide trimer
Description
Overview of Fluorinated Compounds in Modern Chemistry
Organofluorine compounds, which are organic compounds containing at least one carbon-fluorine (C-F) bond, have a significant and unique place in modern chemistry. numberanalytics.com The incorporation of fluorine atoms into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com
The significance of fluorinated compounds stems from a combination of their distinctive properties:
High Thermal and Chemical Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with an average bond energy of about 480 kJ/mol. wikipedia.org This imparts exceptional thermal and chemical stability to fluorinated compounds. numberanalytics.comwikipedia.org
High Electronegativity: Fluorine is the most electronegative element, which leads to a high dipole moment in the C-F bond. wikipedia.org
Lipophilicity and Bioavailability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to pass through lipid membranes, thereby increasing bioavailability. alfa-chemistry.com This is a critical factor in the design of pharmaceuticals. alfa-chemistry.comresearchgate.net
Altered Reactivity: The presence of fluorine can significantly alter the reactivity of a molecule. For instance, 5-fluorouracil, a potent anti-cancer drug, is structurally similar to uracil (B121893) but has vastly different biological activity due to the presence of a single fluorine atom. wikipedia.org
These properties have led to the widespread use of fluorinated compounds in various applications, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net Approximately 20% of all pharmaceuticals on the market are organofluorine compounds. alfa-chemistry.com
The history of organofluorine chemistry began even before the isolation of elemental fluorine. nih.gov The first synthesis of an organofluorine compound is attributed to Alexander Borodin in 1862, who achieved a nucleophilic replacement of a halogen with fluoride (B91410). nih.gov However, it was Henri Moissan's successful isolation of elemental fluorine in 1886 through the electrolysis of potassium fluoride and hydrogen fluoride that truly opened the door for the field to flourish. alfa-chemistry.comwikipedia.org
Early attempts to work with elemental fluorine were fraught with challenges due to its extreme reactivity. alfa-chemistry.com A significant breakthrough came in 1938 with the accidental discovery of polytetrafluoroethylene (PTFE), the first commercially successful fluoropolymer, by Dr. Roy J. Plunkett. alfa-chemistry.com The mid-20th century saw significant advancements in the development of fluorinating agents, making the synthesis of these compounds safer and more accessible. beilstein-journals.org Large-scale production of fluorine began during World War II for the Manhattan Project. wikipedia.org
Classification and Nomenclature of PFAS, including Ether-Containing PFAS
The term "PFAS" encompasses a vast universe of thousands of man-made chemicals. ags.org.uk Defining and classifying these substances is an ongoing effort by scientific and regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the International Union of Pure and Applied Chemistry (IUPAC). polimi.itiupac.org
Generally, PFAS are characterized by having at least one fully fluorinated methyl (–CF3) or methylene (B1212753) (–CF2–) group. ags.org.uk They can be broadly divided into two main classes: polymers and non-polymers. itrcweb.org
A significant subclass of PFAS is the per- and polyfluoroalkyl ether acids (PFEAs). These compounds are distinguished by the presence of one or more ether-oxygen linkages within the carbon chain. nih.gov This structural feature differentiates them from the more "traditional" perfluoroalkyl acids (PFAAs). nih.govewg.org
Traditional PFAAs, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), consist of a fully fluorinated alkyl chain with a terminal functional group (e.g., carboxylic or sulfonic acid). They are known for their persistence in the environment. itrcweb.org
Ether-containing PFAS, or PFEAs, were introduced in part as replacements for long-chain PFAAs like PFOA. ewg.org The key structural difference is the insertion of an ether bond (C-O-C) into the fluorinated carbon chain. researchgate.net This was intended to create molecules with different properties, potentially leading to lower bioaccumulation. nih.gov However, the presence of the ether linkage also creates new considerations for their environmental fate and degradation. acs.org
Introduction to Hexafluoropropene (B89477) Oxide Trimer (HFPO-Trimer) within the PFAS Landscape
Hexafluoropropene oxide trimer (HFPO-Trimer) is a specific fluorinated oligomer that falls within the broad category of PFAS. ontosight.ai It is formed through the trimerization of hexafluoropropene oxide (HFPO), a process that joins three HFPO molecules. ontosight.ai HFPO itself is a key intermediate in organofluorine chemistry, produced from the oxidation of hexafluoropropylene. wikipedia.org
Table 1: Chemical Identity of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 2641-34-1 | verifiedmarketresearch.comlookchem.comnih.gov |
| Molecular Formula | C9F18O3 | lookchem.comnih.govhuanxinfluoro.com |
| Molecular Weight | 498.07 g/mol | nih.govhuanxinfluoro.com |
| Synonyms | Perfluoro(2,5-dimethyl-3,6-dioxananoyl)fluoride, HFPO Trimer | lookchem.comhuanxinfluoro.com |
HFPO-Trimer and its related compounds, particularly its corresponding acid form, hexafluoropropylene oxide trimer acid (HFPO-TA), have been utilized as alternatives to PFOA. researchgate.netacs.orgnih.gov PFOA was phased out in the United States due to concerns about its environmental persistence and potential health effects. nih.govepa.gov
The development of alternatives like HFPO-based compounds was driven by the need for processing aids in the manufacturing of high-performance fluoropolymers. nih.govchemours.com For instance, the dimer acid of HFPO (HFPO-DA), known by the trade name GenX, is used as a polymerization aid. epa.govchemours.com HFPO-Trimer is a byproduct of the industrial polymerization process of HFPO used to produce fluoropolymers. rhhz.net The use of these alternatives has led to their detection in various environmental matrices. researchgate.netnih.gov Research indicates that HFPO oligomer acids, including the dimer, trimer, and tetramer acids, are used in fluoropolymer production. epa.gov Studies have compared the toxicological profiles of these alternatives to PFOA, suggesting that they may not necessarily be safer substitutes. nih.govnih.govflemingcollege.ca
Structural Relationship to Hexafluoropropene Oxide (HFPO) Monomer and Dimer
The hexafluoropropene oxide (HFPO) trimer is a complex molecule formed through the oligomerization of the HFPO monomer. ontosight.ai This process involves the sequential addition of HFPO monomer units to form a longer polyether chain. icm.edu.pl
The HFPO monomer (C₃F₆O) is an epoxide, a three-membered ring containing two carbon atoms and one oxygen atom. wikipedia.org During oligomerization, which can be initiated by nucleophilic agents like halide ions, the epoxide ring of the monomer opens. icm.edu.pl The first step is often the isomerization of the HFPO monomer to perfluoropropionic acid fluoride. icm.edu.pl This intermediate then reacts with another HFPO molecule to form a dimer. icm.edu.pl
The HFPO dimer is formed when one monomer unit has been added to the initial isomerized molecule. icm.edu.pl The structure represents two linked monomer units. The process can continue with the addition of another monomer unit to the dimer, resulting in the formation of the HFPO trimer . icm.edu.pl
The general chemical formula for HFPO oligomers can be represented as CF₃CF₂CF₂O[CF(CF₃)CF₂O]n-1CF(CF₃)COF. google.com In this structure:
When n=2, the compound is the HFPO dimer. google.com
When n=3, the compound is the HFPO trimer. google.com
This structural progression highlights a direct and predictable relationship between the monomer, dimer, and trimer, where each subsequent oligomer incorporates an additional hexafluoropropene oxide unit, leading to an increase in molecular weight and chain length.
Table 1: Comparison of HFPO Monomer, Dimer, and Trimer
| Feature | HFPO Monomer | HFPO Dimer | HFPO Trimer |
|---|---|---|---|
| General Formula | C₃F₆O | C₆F₁₂O₂ | C₉F₁₈O₃ |
| Structural Description | A single epoxide unit. wikipedia.org | Two linked HFPO units. google.com | Three linked HFPO units. google.com |
| Formation Process | Starting material for oligomerization. icm.edu.pl | Formed by the reaction of two monomer-derived units. icm.edu.pl | Formed by the addition of a monomer unit to a dimer. icm.edu.pl |
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉F₁₈O₃ nih.govhuanxinfluoro.com |
| Molecular Weight | 498.06 g/mol nih.gov |
| Synonyms | HFPO Trimer, Perfluoro(2,5-dimethyl-3,6-dioxananoyl)fluoride huanxinfluoro.com |
| CAS Number | 2641-34-1 nih.gov |
| Boiling Point | 113-115 °C huanxinfluoro.com |
| Density | 1.8 g/cm³ huanxinfluoro.com |
| Physical State | Colorless liquid. |
Structure
2D Structure
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F18O3/c10-1(28)2(11,5(15,16)17)29-9(26,27)4(14,7(21,22)23)30-8(24,25)3(12,13)6(18,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIGVPOSKQLNTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044630 | |
| Record name | Hexafluoropropene oxide trimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2641-34-1 | |
| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2641-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexafluoropropene oxide trimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002641341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexafluoropropene oxide trimer | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propionyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.311 | |
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| Record name | HEXAFLUOROPROPENE OXIDE TRIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MU15P9EJN | |
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Synthesis and Reaction Mechanisms of Hexafluoropropene Oxide Trimer
Synthetic Pathways to HFPO-Trimer
The primary route for synthesizing the HFPO-trimer is through the anionic ring-opening oligomerization of hexafluoropropene (B89477) oxide. This process involves the sequential addition of HFPO monomer units to a growing polymer chain, initiated by a nucleophilic catalyst. The reaction can produce a range of oligomers, including dimers, trimers, and higher-order polymers. icm.edu.pl The selective synthesis of the trimer requires precise control over the reaction parameters to terminate the chain growth at the desired length.
Oligomerization of Hexafluoropropene Oxide (HFPO)
The oligomerization of HFPO is initiated by a nucleophilic attack on one of the carbon atoms of the epoxide ring. Theoretical studies indicate that, contrary to typical epoxide ring-opening reactions, the attack on the more sterically hindered central carbon atom is preferred for HFPO. nih.gov This initial step typically involves the isomerization of an HFPO molecule to pentafluoropropionyl fluoride (B91410). icm.edu.pl This intermediate then reacts with another HFPO molecule, propagating the chain. icm.edu.pl The general structure of the resulting oligomers is a linear polyether chain terminated by a fluorocarbonyl group. icm.edu.pl
Initiation : A nucleophile (e.g., a fluoride ion from a catalyst) attacks an HFPO monomer, causing the epoxide ring to open and forming a perfluoroalkoxide anion. wikipedia.org
Propagation : The resulting anion attacks another HFPO monomer, extending the chain. This step repeats, adding more monomer units. wikipedia.org
Termination/Transfer : The chain growth is terminated, often by the elimination of the catalyst ion, resulting in an oligomer with an acid fluoride end group.
The final distribution of oligomers (dimer, trimer, tetramer, etc.) is highly dependent on the catalyst system, solvent, and reaction conditions employed. icm.edu.pl
The choice of catalyst is a critical factor in directing the oligomerization of HFPO toward the desired trimer product. Both alkali metal halides and amine-based systems have been investigated for this purpose.
Alkali metal halides are effective catalysts for HFPO oligomerization, with their efficacy being influenced by the specific halide ion. icm.edu.pl Fluoride ions are particularly effective initiators. Research has demonstrated that potassium fluoride (KF) and cesium fluoride (CsF) are the most effective catalysts among the alkali metal halides for producing trimers and tetramers. icm.edu.pl The catalytic activity decreases down the halide group, with iodide ions primarily yielding the dimer. icm.edu.pl
The effectiveness of these catalysts is linked to the nucleophilicity of the halide anion. Anhydrous conditions and maximum granulation of the catalyst are crucial for successful oligomerization, as the presence of water can inhibit the reaction. icm.edu.pl While CsF is a potent catalyst, its hygroscopic nature can present practical challenges in maintaining the necessary anhydrous environment. icm.edu.pl
| Catalyst | Dimer (%) | Trimer (%) | Tetramer (%) | Pentamer (%) |
| KF | 12.8 | 39.5 | 37.9 | 9.8 |
| KCl | 43.5 | 40.2 | 14.1 | 2.2 |
| KBr | 69.1 | 26.5 | 4.4 | 0 |
| KI | 94.2 | 5.1 | 0.7 | 0 |
Table 1. Influence of Alkali Metal Halide Catalyst on HFPO Oligomer Distribution. The data illustrates that fluoride-based catalysts favor the formation of higher oligomers like the trimer, while larger halides like iodide predominantly yield the dimer. icm.edu.pl
Tertiary amines can also serve as nucleophilic catalysts for the initial isomerization of HFPO, which is the first step in the oligomerization process. icm.edu.pl However, some studies note that tertiary amines such as triethylamine (B128534) or N,N-dimethylaniline exhibit only slight oligomerization activity when used alone under autogenous pressure. bibliotekanauki.plgoogle.com
More complex amine systems have been shown to be effective. Research into the influence of various parameters on HFPO oligomerization has specifically tested tertiary amines as catalysts. bibliotekanauki.pl The use of these catalysts, particularly in combination with specific solvents, can drive the reaction toward the desired oligomers. The high activity of certain diamines, such as N,N,N',N'-tetramethylethylenediamine, has been noted in aprotic polar solvents, making them effective for these processes.
The solvent plays a crucial role in the oligomerization process, influencing both the reaction rate and the distribution of products. Aprotic solvents are required, and their ability to solvate the cation of the catalyst can enhance the nucleophilicity of the anion, thereby promoting the reaction. icm.edu.pl
Studies using potassium fluoride as a catalyst have shown that the choice of aprotic solvent significantly impacts the yield of different oligomers. Glymes (glycol ethers), such as diglyme (B29089) and triglyme, have been found to be particularly effective. The ability of these ethers to form complexes with the potassium cation, similar to crown ethers, increases the reactivity of the fluoride ion and facilitates a faster oligomerization process. icm.edu.pl
| Solvent | Dimer (%) | Trimer (%) | Tetramer (%) | Pentamer (%) |
| Acetonitrile | 22.1 | 42.5 | 30.1 | 5.3 |
| Diglyme | 10.5 | 35.8 | 41.2 | 12.5 |
| Triglyme | 8.9 | 30.1 | 45.8 | 15.2 |
| Dioxane | 45.2 | 39.8 | 13.5 | 1.5 |
| Acetone | 65.4 | 28.1 | 6.5 | 0 |
Table 2. Effect of Solvent on HFPO Oligomerization with a Potassium Fluoride Catalyst. Solvents like glymes, which can complex with the catalyst's cation, tend to favor the formation of higher oligomers such as the tetramer and pentamer. icm.edu.pl
Reaction temperature and pressure are considered to have a lesser, though not negligible, influence on the process. icm.edu.pl Oligomerization can be carried out at temperatures ranging from -30°C to +50°C. google.com One study maintained a reaction temperature of 20°C, while another noted that the influence of temperature on the course of the oligomerization is minimal within a tested range of -10°C to +40°C. icm.edu.plgoogle.com The reaction is typically run under a low pressure of less than 3 bars. google.com
Achieving a high yield of the HFPO-trimer requires careful management of the factors that control the degree of oligomerization. The primary levers for this control are the choice of catalyst and solvent.
As established, the selection of the halide ion in an alkali metal halide catalyst is a key determinant of the final product distribution. To favor the formation of trimers and other higher oligomers, potassium fluoride or cesium fluoride are the preferred catalysts. icm.edu.pl Conversely, to produce the dimer with high selectivity, potassium iodide is the most effective choice. icm.edu.pl
The solvent system also provides a means of control. The use of glymes, which enhance catalyst activity, tends to shift the product distribution towards higher oligomers. icm.edu.pl In contrast, other solvents may favor the formation of the dimer or trimer with less production of heavier products.
Furthermore, process conditions such as the molar ratio of catalyst to monomer can be adjusted. A higher concentration of the catalyst generally leads to the formation of heavier oligomers (trimer and higher). Another technique to manage the reaction is the "controlled monomer addition," where a steady, constant flow of the HFPO monomer is fed into the reactor. This method helps to maintain constant temperature and pressure, allowing for better control over the molecular weight of the resulting oligomers. google.com By fine-tuning these parameters, the oligomerization reaction can be steered to maximize the yield of the desired Hexafluoropropene oxide trimer.
Catalyst Systems for Oligomerization
Formation as a Byproduct in Fluoropolymer Manufacturing
This compound acid (HFPO-TA) is known to be utilized as a processing aid in the manufacture of fluoropolymers, often as a substitute for perfluorooctanoic acid (PFOA). acs.orgscispace.com Beyond its direct use, evidence confirms that HFPO-trimer and its related oligomers can also be formed as byproducts during the synthesis of other fluorochemicals.
Specifically, during the manufacturing process of HFPO dimer acid (commonly known as GenX), which itself is produced from hexafluoropropene oxide (HFPO), other oligomers such as HFPO-trimer acid (HFPO-TA) and HFPO-tetramer acid (HFPO-TeA) can be generated within the synthesis process. epa.gov The presence of these higher-order oligomers is a direct result of the polymerization mechanism of the HFPO monomer.
Environmental monitoring around fluorochemical production facilities provides strong evidence of this byproduct formation and industrial discharge. Studies have detected significant concentrations of HFPO-TA in surface water downstream from fluoropolymer manufacturing plants. acs.orgresearchgate.net For instance, in one study, HFPO-TA concentrations in the Xiaoqing River in China were found to be 120 to 1,600 times higher downstream from a fluoropolymer plant compared to upstream levels, with an estimated riverine discharge of 4.6 tons per year. acs.orgresearchgate.net The detection of HFPO-TA and other perfluoroether carboxylic acids in the vicinity of such facilities indicates their formation and subsequent release into the environment as part of the industrial effluent. researchgate.netdiva-portal.org
| Location/Study | Key Finding | Reference |
|---|---|---|
| U.S. EPA Documentation | HFPO-TA and HFPO-TeA can be produced as byproducts during the synthesis of HFPO-dimer acid (GenX). | epa.gov |
| Xiaoqing River, China | HFPO-TA concentrations were 120-1600 times higher downstream of a fluoropolymer plant, with an estimated discharge of 4.6 tons/year. | acs.orgresearchgate.net |
| Shandong, China | HFPO-TA was a main component of the processing aids used at a major facility and was detected in samples taken downwind. | diva-portal.org |
Reaction Mechanisms of HFPO-Trimer
The reactivity of the HFPO-trimer is governed by the chemical properties of its perfluorinated ether structure and, in the case of its acid form (HFPO-TA), the terminal carboxylic acid group. Its formation from the HFPO monomer involves classic anionic oligomerization, and the trimer itself can undergo further reactions, including isomerization and reactions with various reagents.
The synthesis of HFPO oligomers, including the trimer, proceeds through an anionic oligomerization mechanism initiated by a nucleophilic attack on the hexafluoropropene oxide (HFPO) monomer. icm.edu.pl This process can be broken down into key steps:
Initiation: The reaction is typically initiated by a nucleophile, such as a halide ion (e.g., F⁻), attacking the HFPO molecule. The first step involves the isomerization of the HFPO monomer into a highly reactive acid fluoride, perfluoropropionyl fluoride. icm.edu.pl This attack generally occurs on the central carbon atom of the epoxide ring. icm.edu.pl
Chain Propagation: The newly formed reactive intermediate, the perfluoropropoxide anion, subsequently attacks another HFPO monomer. This nucleophilic ring-opening reaction extends the polyether chain. icm.edu.pl This addition process can be repeated to form progressively longer oligomers. The formation of the trimer occurs when the chain has incorporated three HFPO monomer units.
Termination: The propagation continues until the reaction conditions are altered or the monomer is consumed. The resulting oligomer is a perfluorinated carbonyl fluoride (acid fluoride) with the general structure F[CF(CF₃)CF₂O]ₙCF(CF₃)COF. For the trimer, n=2, resulting in the formula F[CF(CF₃)CF₂O]₂CF(CF₃)COF.
Hydrolysis: To obtain the final this compound Acid (HFPO-TA), the terminal acid fluoride group of the oligomer undergoes hydrolysis.
The degree of oligomerization and the yield of the trimer versus other oligomers (dimer, tetramer) can be controlled by adjusting reaction conditions such as the choice of catalyst, solvent, temperature, and pressure. icm.edu.pl
The term "hexafluoropropene trimer" can refer to several structural isomers, which are highly branched perfluoroalkenes. The formation and interconversion of these isomers are dictated by principles of kinetic and thermodynamic control. While detailed mechanistic studies often focus on the isomerization of HFP dimers, the underlying principles are applicable to the trimer system. scirp.org
The two most commonly encountered isomers of the HFP trimer (the perfluoroalkene, not the oxide) are perfluoro-3-ethyl-2,4-dimethylpent-2-ene and the more thermodynamically stable, bulkier isomer, perfluoro-3-isopropyl-4-methylpent-2-ene. f2chemicals.com
The isomerization process is often facilitated by a catalyst, such as a fluoride ion source like potassium fluoride (KF), which can generate intermediate carbocations that allow for structural rearrangement. scirp.org The catalytic activity can be enhanced by the addition of a crown ether, which complexes the potassium cation and increases the reactivity of the fluoride anion. scirp.org Reaction conditions, particularly temperature, can be adjusted to favor one isomer over another. Lower temperatures may favor the kinetically controlled product, while higher temperatures (e.g., 120°C) allow the isomers to interconvert, leading to a higher proportion of the more thermodynamically stable product.
Furthermore, methods have been developed for the selective one-step synthesis of a specific, isomerically pure HFP trimer, 1,1,1,2,3,5,5,6,6,7,7,7-dodecafluoro-2,4-bis(trifluoromethyl)hept-3-ene, highlighting the ability to control the reaction to produce a desired isomeric product. google.com
The HFPO-trimer and its derivatives can undergo a variety of chemical transformations, including degradation under energetic conditions and reactions with nucleophilic reagents.
Photodegradation: Under UV irradiation in aqueous solutions, HFPO-TA can degrade. researchgate.netnih.gov The reaction is primarily driven by reducing species, namely hydrated electrons and active hydrogen atoms, generated from water splitting. researchgate.net The proposed degradation pathway is initiated by the cleavage of the C–O ether bond near the carboxyl group. researchgate.net This initial fragmentation leads to the formation of shorter-chain PFAS, including HFPO-dimer acid (HFPO-DA), perfluoropropionic acid (PFA), and trifluoroacetate (B77799) (TFA). researchgate.netnih.gov After 72 hours of photoreaction under one set of experimental conditions, a 75% degradation and 25% defluorination were achieved. researchgate.net
Thermal Decomposition: Higher molecular weight HFPO oligomers (n=3 to 20) can be thermally decomposed to yield valuable lower molecular weight oligomers. google.com When heated to at least 100°C in a solvent and in the presence of a compound that generates fluoride ions (e.g., CsF), these large oligomers break down to produce mainly the HFPO dimer, trimer, and tetramer. google.com This process allows for the recycling of high-molecular-weight byproducts into more useful materials.
Reactions with Nucleophiles: The reactivity of HFPO-trimer derivatives with nucleophiles is influenced by steric factors. osti.gov The oxides of HFP trimers, for example, have demonstrated reactivity with nucleophiles that is dependent on the steric hindrance around the reaction center. osti.gov Separately, HFP trimers (perfluoroalkenes) react with primary amines through a nucleophilic substitution mechanism to form corresponding enamines and enimines, which are useful intermediates for synthesizing more complex heterocyclic compounds. sigmaaldrich.com
Solvent-Mediated Degradation: Similar to its dimer counterpart (HFPO-DA), HFPO-trimer acid (HFPO-TA) is susceptible to degradation in certain solvents. It is likely to degrade in aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO), acetone, and acetonitrile, potentially forming fluoroether derivatives. nih.gov This instability is a critical consideration in toxicological studies and for long-term storage of solutions. nih.gov
| Reaction Type | Reagent/Condition | Key Products/Outcome | Reference |
|---|---|---|---|
| Photodegradation | UV Irradiation (in water) | HFPO-DA, Perfluoropropionic acid (PFA), Trifluoroacetate (TFA) | researchgate.netnih.govresearchgate.net |
| Thermal Decomposition | ≥100°C, Fluoride ion source (e.g., CsF) | Lower molecular weight HFPO oligomers (dimer, trimer, tetramer) | google.com |
| Reaction with Amines | Primary Amines | Enamines and Enimines | sigmaaldrich.com |
| Solvent-Mediated Degradation | Aprotic polar solvents (e.g., DMSO) | Likely degradation to fluoroether derivatives | nih.gov |
Environmental Occurrence and Fate of Hexafluoropropene Oxide Trimer Acid Hfpo Ta
Environmental Detection and Distribution
As a novel PFAS, HFPO-TA has been identified in various environmental media across the globe. nih.gov Its detection is particularly notable in regions with industrial fluoropolymer production. researchgate.netrsc.org Research has confirmed the presence of HFPO-TA in surface water, groundwater, soil, and even in the atmosphere, suggesting multiple pathways for its distribution. rsc.orgresearchgate.net
HFPO-TA is frequently detected in aqueous environments, including surface waters and groundwater. researchgate.netresearchgate.net One significant study focused on the Xiaoqing River in China, an area impacted by effluent from a fluoropolymer production plant. The findings revealed substantially elevated concentrations of HFPO-TA downstream from the industrial source compared to upstream levels. researchgate.net Concentrations downstream ranged from 5,200 to 68,500 ng/L, which were 120 to 1,600 times higher than upstream concentrations. researchgate.net The total riverine discharge of HFPO-TA from this single river system was estimated to be 4.6 tonnes per year. researchgate.net
HFPO-TA has also been identified in groundwater, particularly in the vicinity of fluorochemical industrial parks. rsc.orgresearchgate.net Furthermore, its presence was confirmed for the first time in the Yangtze River, a major water source, indicating its potential to enter public drinking water supplies. researchgate.net The detection of HFPO-TA and its dimer acid (HFPO-DA) in surface waters across multiple countries suggests a ubiquitous dispersal and distribution on a global scale. acs.org
Table 1: Concentration of HFPO-TA in Xiaoqing River, China
| Location | Concentration Range (ng/L) | Fold Increase |
|---|---|---|
| Upstream of Industrial Source | Not specified (baseline) | - |
| Downstream of Industrial Source | 5,200 - 68,500 | 120 - 1,600x |
Data sourced from a 2017 study on the Xiaoqing River. researchgate.net
The occurrence of HFPO-TA extends to biological systems, indicating its potential for bioaccumulation. researchgate.netnih.gov Studies have shown that HFPO-TA has a stronger bioaccumulation potential than PFOA. researchgate.netnih.gov
In the heavily contaminated Xiaoqing River, HFPO-TA was detected in wild common carp (B13450389) (Cyprinus carpio). researchgate.net The compound accumulated in various tissues, with the highest concentrations found in the blood. The median concentrations were 1,510 ng/mL in blood, 587 ng/g (wet weight) in the liver, and 118 ng/g (wet weight) in the muscle. researchgate.net The blood bioconcentration factor (log BCFblood) for HFPO-TA was calculated to be 2.18, which was significantly higher than that of PFOA (1.93). researchgate.net
Detectable levels of HFPO-TA have also been found in the serum of residents living near the fluoropolymer production plant in the same region of China, confirming human exposure. researchgate.net The median concentration in the sera of these residents was 2.93 ng/mL. researchgate.net
Table 2: Median Concentration of HFPO-TA in Biological Samples
| Sample Type | Matrix | Median Concentration |
|---|---|---|
| Common Carp | Blood | 1,510 ng/mL |
| Common Carp | Liver | 587 ng/g ww |
| Common Carp | Muscle | 118 ng/g ww |
| Human | Serum | 2.93 ng/mL |
Data from wild carp and residents near the Xiaoqing River. researchgate.net
Environmental Transport and Partitioning
The movement and distribution of HFPO-TA in the environment are governed by its unique chemical properties and interactions with environmental matrices. researchgate.netnih.gov Its presence in air, water, and soil indicates that it is subject to both short- and long-range transport mechanisms. researchgate.netrsc.org
The molecular structure of HFPO-TA plays a crucial role in its environmental mobility. As an ether-containing PFAS, the presence of a C-O bond provides more flexibility to its molecular chain compared to traditional perfluoroalkyl carboxylic acids (PFCAs). nih.govacs.org This structural feature, combined with its strong hydrophobicity, influences its interaction with transport proteins and its partitioning behavior in the environment. nih.govacs.org The volume of distribution for HFPO-TA has been noted to be approximately three times higher than that of PFOA, indicating a greater tendency for tissue distribution once in an organism. acs.orgacs.org Atmospheric transport is also a relevant pathway; estimated air emissions of HFPO-TA, though significantly less than its discharge to water, contribute to its deposition in soil and subsequent environmental distribution. researchgate.netresearchgate.net
HFPO-TA has demonstrated a tendency to bind to solid environmental particles. researchgate.net Studies have indicated that HFPO-TA has a stronger binding affinity with particles than PFOA. researchgate.net This characteristic suggests that soil and sediment can act as significant sinks for this compound. The strong correlation between HFPO-TA concentrations in outdoor dust and surface soil near a fluoropolymer industrial park suggests that atmospheric deposition is a primary source of soil contamination. researchgate.net The amendment of grassland soil with HFPO-TA has been shown to affect microbial communities, indicating its interaction with soil components. nih.gov While specific data on its sorption coefficients (e.g., Koc) are limited, its demonstrated particle affinity implies that sorption is a key process controlling its fate and transport in terrestrial and aquatic systems. researchgate.net
Degradation and Transformation Pathways
HFPO-TA is resistant to biodegradation, a characteristic typical of many PFAS compounds. acs.orgnih.gov However, it can be transformed or degraded under specific laboratory conditions, primarily through advanced oxidation and reduction processes.
Direct phototransformation of HFPO-TA can occur under UV irradiation. nih.govresearchgate.net Studies have shown that in aqueous solutions, UV light can lead to the degradation of HFPO-TA. nih.gov This process is primarily driven by reducing active species, specifically hydrated electrons and active hydrogen atoms, which are generated from the splitting of water molecules. nih.gov The degradation pathway involves the cleavage of a C-O ether bond, which has the lowest bond dissociation energy in the molecule. researchgate.net This initial cleavage leads to the formation of shorter-chain PFASs, including hexafluoropropylene oxide dimer acid (HFPO-DA), perfluoropropionic acid (PFA), and trifluoroacetate (B77799) (TFA). researchgate.netnih.govresearchgate.net After 72 hours of photoreaction under one set of experimental conditions, a 75% degradation ratio and a 25% defluorination ratio were achieved. nih.gov
Other advanced degradation methods have also been explored. The UV/sulfite/iodide system, which generates photo-induced hydrated electrons, has been shown to effectively degrade HFPO-TA under mild conditions. researchgate.net Similar to direct photolysis, this pathway is also initiated by the breaking of the C-O bond near the carboxyl group. researchgate.net
Table 3: Chemical Compound Names
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| HFPO-TA | Hexafluoropropylene oxide trimer acid |
| HFPO-DA | Hexafluoropropylene oxide dimer acid |
| HFPO-TeA | Hexafluoropropylene oxide tetramer acid |
| PFOA | Perfluorooctanoic acid |
| PFOS | Perfluorooctane sulfonate |
| PFA | Perfluoropropionic acid |
| TFA | Trifluoroacetate |
| PFHxS | Perfluorohexanesulfonic acid |
| PFNA | Perfluorononanoic acid |
| PFBS | Perfluorobutane sulfonic acid |
| 6:2 Cl-PFESA | 6:2 Chlorinated polyfluorinated ether sulfonate |
| ADONA | Ammonium (B1175870) 4,8-dioxa-3H-perfluorononanoate |
| F-53B | Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate |
| 6:2 FTS | 6:2 Fluorotelomer sulfonate |
Photodegradation under UV Irradiation
The photo-transformation of Hexafluoropropene (B89477) Oxide Trimer Acid (HFPO-TA) in aqueous solutions under Ultraviolet (UV) irradiation has been investigated as a potential degradation pathway. nih.govresearchgate.net Studies have shown that direct UV irradiation can lead to significant degradation of HFPO-TA. In one study, a 75% degradation ratio and a 25% defluorination ratio were achieved after 72 hours of photoreaction under ambient conditions. nih.govresearchgate.netnih.gov This process transforms the parent compound into shorter-chain per- and polyfluoroalkyl substances (PFAS). nih.gov
The degradation of HFPO-TA under UV irradiation is primarily driven by reducing active species generated from the splitting of water molecules. nih.govresearchgate.net These key species are hydrated electrons (e-aq) and active hydrogen atoms (H•). nih.govresearchgate.net The dominant role of these reactive species has been confirmed through experiments involving different reaction atmospheres and quenching agents. nih.govresearchgate.net The degradation process is initiated when a hydrated electron attacks an ether-oxygen bond within the HFPO-TA molecule. researchgate.net Theoretical calculations of bond dissociation energies support this, indicating that the C-O ether bond is the most reactive site and the likely origin point for the compound's destruction. researchgate.netacs.org Reductive degradation facilitated by hydrated electrons is considered more feasible for breaking down HFPO-TA compared to oxidative processes. acs.org
The photodegradation of HFPO-TA results in the formation of several shorter-chain PFAS. A proposed degradation pathway indicates that HFPO-TA is transformed into compounds including Hexafluoropropylene Oxide Dimer Acid (HFPO-DA), Perfluoropropionic Acid (PFPrA), and Trifluoroacetate (TFA). nih.gov The cleavage of the C-O ether bond near the carboxyl group is the initial step in this degradation process. researchgate.net The conversion of Perfluoropropionic Acid to Trifluoroacetate may occur in the later stages of photodegradation. researchgate.net
Table 1: Photodegradation of HFPO-TA under UV Irradiation
| Parameter | Result | Duration | Source |
|---|---|---|---|
| Degradation Ratio | 75% | 72 hours | nih.govresearchgate.net |
| Defluorination Ratio | 25% | 72 hours | nih.govresearchgate.net |
| Primary Active Species | Hydrated Electrons, Active Hydrogen Atoms | - | nih.govresearchgate.net |
Hydrothermal Regeneration and Catalytic Degradation on Activated Carbon
Hydrothermal treatment is a promising method for regenerating spent granular activated carbon (GAC) used to adsorb PFAS like HFPO-TA. acs.orgnih.gov Research has demonstrated the successful regeneration of GAC saturated with HFPO-TA at a temperature of 120°C. acs.org Significantly, the GAC was found to not only release the compound but also to catalyze its degradation and defluorination during this process. acs.org This catalytic effect was observed when HFPO-TA was adsorbed on GAC, as the degradation intermediates were not found when HFPO-TA was dissolved in water without GAC present. acs.org The regeneration efficiency of the GAC can remain as high as 81% even after five adsorption-degradation cycles, offering a cost-effective strategy for managing HFPO-TA-adsorbed GAC. acs.org
The catalytic degradation of HFPO-TA on GAC during hydrothermal regeneration proceeds via a specific mechanism of ether group breakage. acs.org Analysis of reaction intermediates confirms that the ether group closest to the carboxyl group in the HFPO-TA molecule is the first to split. acs.org This initial breakage yields Hexafluoropropylene Oxide Dimer Acid (HFPO-DA) and Trifluoroacetic Acid (TFA). acs.org Subsequently, the HFPO-DA intermediate is further broken down to produce Perfluoropropionic Acid (PFPrA) and additional TFA. acs.org
Density functional theory and bond dissociation energy calculations support this pathway, revealing that the ether group near the carboxylic acid has a lower dissociation energy compared to other bonds in the molecule. acs.orgacs.org This makes it more susceptible to breakage through a nucleophilic reaction, which is facilitated by the GAC surface carrying a more positive charge at the breakage site. acs.org
Table 2: Catalytic Degradation Products of HFPO-TA on GAC
| Initial Reactant | Primary Intermediates | Secondary Products | Catalyst |
|---|
Biodegradation Potential and Persistence
Like many PFAS, HFPO-TA and its related compounds are highly persistent in the environment. europa.eu The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds resistant to natural degradation processes. europa.eu Studies on the closely related HFPO-DA show that it is typically resistant to biodegradation. acs.org For instance, under anoxic conditions, the removal efficiency of HFPO-DA by native microbes was only 5.45% ± 2.99% over a 10-month period. acs.org This inherent persistence means that as long as these substances continue to be released, they will accumulate and remain in the environment for generations. europa.eu
Comparison with Legacy PFAS
Hexafluoropropene oxide trimer acid (HFPO-TA) is an emerging alternative to traditional perfluoroalkyl substances (PFASs) that exhibits significant biotoxicity and persistence in the environment researcher.liferesearchgate.netnih.govresearchgate.net. While developed as a replacement for legacy compounds like perfluorooctanoic acid (PFOA), studies indicate that HFPO-TA may not be a safer alternative acs.org. Research shows it has a stronger binding affinity with particles than PFOA researchgate.net.
Environmental monitoring has detected HFPO-TA in various wildlife, including fish and amphibians nih.govmdpi.com. A notable study in the Xiaoqing River, China, which receives effluent from a fluoropolymer production plant, found HFPO-TA concentrations downstream to be 120–1600 times higher than upstream levels acs.orgnih.govresearchgate.net. In wild common carp from this area, HFPO-TA was found in the blood, liver, and muscle nih.govresearchgate.net. The bioaccumulation potential of HFPO-TA was found to be significantly higher than that of PFOA, with a logarithm of the blood bioconcentration factor (log BCFblood) of 2.18, compared to 1.93 for PFOA nih.govresearchgate.net. This suggests that despite being an alternative, HFPO-TA presents considerable environmental and health risks due to its persistence and ability to accumulate in living organisms nih.govresearchgate.net.
Impact of Aqueous Constituents on Degradation Efficiency
The effectiveness of advanced degradation processes for HFPO-TA, such as the UV/sulfite/iodide system, is highly dependent on the quality of the water matrix researcher.liferesearchgate.netnih.gov. The presence of common dissolved constituents in natural water bodies can significantly influence the efficiency of defluorination, a key step in breaking down the highly stable molecule researcher.liferesearchgate.netnih.gov. As the concentrations of these constituents increase, they can interfere with the degradation process by interacting with photosensitizers or the reactive species responsible for breaking down HFPO-TA researcher.liferesearchgate.netnih.gov.
Inhibitory Effects of Common Ions and Humic Acid
Specific ions and organic matter commonly found in surface water have been shown to inhibit the degradation of HFPO-TA.
Common Ions: Chloride (Cl⁻) and bicarbonate (HCO₃⁻) are two ions that demonstrate a significant negative impact on HFPO-TA defluorination, particularly at higher concentrations researcher.liferesearchgate.netiwaponline.com.
Chloride (Cl⁻): At concentrations below 3.0 mM, the effect of chloride on the defluorination process is minor iwaponline.com. However, as the concentration increases, the inhibitory effect becomes more pronounced iwaponline.com.
Bicarbonate (HCO₃⁻): Bicarbonate, a major component of alkalinity in natural waters, shows a strong inhibitory effect iwaponline.com. It can compete with HFPO-TA for the hydrated electrons (eaq⁻) that are crucial for the degradation process in UV/sulfite/iodide systems, thus hindering the defluorination capabilities of the system researcher.liferesearchgate.netnih.gov. In one study, the presence of 3.0 mM of bicarbonate reduced HFPO-TA defluorination from 48.79% to just 10.16% after 8 hours of irradiation iwaponline.com.
Humic Acid (HA): Humic acid, a form of natural organic matter, also affects degradation efficiency. At low concentrations (e.g., <1.0 mg/L), humic acid has little to no inhibitory effect researcher.liferesearchgate.netnih.gov. However, at higher concentrations (5 mg/L and 10 mg/L), it clearly inhibits both the degradation and defluorination of HFPO-TA researchgate.net. This is attributed to humic acid's ability to compete for hydroxyl radicals, thereby reducing the rate at which the target compound is degraded nih.gov.
The following table details the inhibitory effects of selected ions on the defluorination of HFPO-TA in a UV/sulfite/iodide system after an 8-hour reaction period.
| Inhibitor | Concentration | Defluorination Achieved | Reduction in Efficiency Compared to Control * |
| Bicarbonate (HCO₃⁻) | 0.1 mM | 35.33% | 27.6% |
| Bicarbonate (HCO₃⁻) | 0.5 mM | 26.36% | 46.0% |
| Bicarbonate (HCO₃⁻) | 1.0 mM | 24.92% | 48.9% |
| Bicarbonate (HCO₃⁻) | 3.0 mM | 10.16% | 79.2% |
| Chloride (Cl⁻) | 0.1 mM | Not specified | 3.53% |
| Chloride (Cl⁻) | 0.5 mM | Not specified | 5.87% |
| Chloride (Cl⁻) | 1.0 mM | Not specified | 7.57% |
| Data derived from studies where the control (no inhibitor) achieved 48.79% defluorination. iwaponline.com |
Monitoring and Analytical Methodologies for HFPO-TA
Accurate monitoring of HFPO-TA in environmental samples is crucial for assessing its prevalence and risk. Due to its chemical properties, specialized analytical techniques are required for its detection and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches
The most widely used and effective technique for the analysis of HFPO-TA and other PFAS is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) mdpi.comagilent.comnih.gov. This method offers high sensitivity and specificity, allowing for the detection of trace levels of these compounds in complex matrices like water, soil, and biological tissues agilent.commdpi.com.
The typical workflow involves sample preparation, often using solid-phase extraction (SPE) with a weak anion exchange cartridge to isolate and concentrate the analytes from the sample matrix agilent.com. Following extraction, the sample is injected into an LC system, which separates the different compounds. The separated compounds then enter a triple quadrupole mass spectrometer (TQ or QqQ), which is used for quantification through multiple reaction monitoring (MRM) agilent.comnih.gov. This targeted approach provides reliable and accurate measurements of known PFAS compounds nih.gov.
Challenges in Analytical Detection
Despite the robustness of LC-MS methods, the analysis of ether-containing PFAS like HFPO-TA presents unique challenges nih.gov. A significant issue is in-source fragmentation, a process where the analyte molecule breaks apart within the ion source of the mass spectrometer before detection nih.govpfascentral.orgresearchgate.netdiva-portal.orgvliz.be. This fragmentation is a recurring problem for fluoroether compounds and results in a decreased signal for the intended target ion ([M-H]⁻), which can compromise the limit of detection and the accuracy of quantification nih.govvliz.be. This behavior complicates the development of reliable analytical methods and requires careful optimization of mass spectrometry conditions to minimize its impact nih.gov.
Toxicological Research and Health Implications of Hfpo Ta
Bioaccumulation and Toxicokinetics
Toxicokinetic studies reveal that HFPO-TA is rapidly absorbed and distributed in the body, with a significant tendency to accumulate in tissues, especially the liver. It is poorly excreted, with minimal amounts detected in urine and feces after exposure.
Comparison of Bioaccumulation with PFOA
Research indicates that HFPO-TA possesses a higher bioaccumulation potential than PFOA. researchgate.netnih.gov In comparative studies, HFPO-TA has demonstrated a greater propensity for tissue distribution, with a volume of distribution approximately three times higher than that of PFOA. The bioconcentration factor in blood for HFPO-TA has also been found to be significantly higher than for PFOA.
A key differentiator in their toxicokinetic profiles is the liver-to-serum concentration ratio. Studies in mice have shown that this ratio is substantially higher for HFPO-TA, suggesting a more pronounced and easier accumulation in the liver compared to PFOA. acs.org This increased accumulation is attributed to factors such as a stronger binding capacity to human liver fatty acid-binding protein and greater hydrophobicity. acs.org
Table 1: Comparative Toxicokinetic Parameters of HFPO-TA and PFOA
| Parameter | HFPO-TA | PFOA | Fold Difference (HFPO-TA vs. PFOA) |
|---|---|---|---|
| Volume of Distribution | ~3x higher | Baseline | ~3 |
| Bile Clearance Rate | ~8x lower | Baseline | ~0.125 |
| Liver Partition Coefficient | ~7x higher | Baseline | ~7 |
| Hepatic First-Pass Effect | ~5x higher | Baseline | ~5 |
| Liver Accumulation | ~5x higher | Baseline | ~5 |
Data derived from studies in male mice.
Liver Accumulation and Related Mechanisms
The marked accumulation of HFPO-TA in the liver is a result of several physiological and molecular mechanisms. A physiologically based toxicokinetic model has revealed that, compared to PFOA, HFPO-TA has a significantly lower bile clearance rate and a higher liver partition coefficient. Furthermore, HFPO-TA exhibits a more substantial hepatic first-pass effect, all of which contribute to its significant accumulation in the liver.
Molecular docking analyses have shown a strong binding affinity of HFPO-TA with typical enterohepatic circulation transport proteins. This strong interaction is facilitated by its pronounced hydrophobicity, flexible chain structure, and the formation of additional hydrogen bonds, which promotes its retention and accumulation within the liver.
Cellular and Organ-Level Toxicity Studies
Investigations into the cellular and organ-level effects of HFPO-TA have primarily focused on its hepatotoxicity, revealing a range of adverse outcomes from liver injury to the disruption of embryonic development.
Hepatotoxicity and Liver Injury
Exposure to HFPO-TA has been shown to induce significant liver injury. researchgate.netnih.gov In animal models, this manifests as an increase in liver weight (hepatomegaly), the death of liver cells (necrosis), altered cell morphology, and elevated levels of the liver enzyme alanine (B10760859) aminotransferase, an indicator of liver damage. researchgate.netnih.govscispace.com These findings suggest that HFPO-TA is a potent hepatotoxin.
Impact on Human Embryonic Stem Cells and Zebrafish Embryos
The toxic effects of HFPO-TA extend to early developmental stages. Studies using human embryonic stem cell-based assays have been employed to assess its cytotoxicity, including effects on cell viability, mitochondrial membrane potential, and the generation of intracellular reactive oxygen species. researchgate.net
In zebrafish embryos, HFPO-TA has been demonstrated to be toxic, leading to decreased survival, hatching rates, and body length. nih.gov It exerts significant toxicity during the liver specification stage of development, resulting in smaller livers and histopathological changes. nih.gov Furthermore, exposure to HFPO-TA disrupts the development of the biliary system in zebrafish larvae. nih.gov Comparative studies have shown that while both PFOA and its alternatives induce developmental toxicity, HFPO-TA's effects are particularly focused on the disruption of lipid metabolism. toxstrategies.com
Table 2: Developmental Toxicity of HFPO-TA in Zebrafish Embryos
| Endpoint | Observation |
|---|---|
| Survival and Development | Decreased hatching, survival, and body length. nih.gov |
| Liver Morphology | Smaller liver size and histopathological changes. nih.gov |
| Biliary System | Inhibited intrahepatic biliary development. nih.gov |
| Biochemical Markers | Increased levels of ALT, AST, total and direct bilirubin. nih.gov |
| Metabolic Effects | Disrupted lipid metabolism. nih.govtoxstrategies.com |
ALT: Alanine transaminase; AST: Aspartate aminotransferase.
Molecular Mechanisms (e.g., PPAR Pathway, Mitochondrial ROS, Inflammatory Response, Necroptosis)
The hepatotoxicity of HFPO-TA is underpinned by several molecular mechanisms.
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: Transcriptome analysis of the liver has consistently highlighted the activation of the PPAR signaling pathway following HFPO-TA exposure. researchgate.netnih.govacs.org HFPO-TA exhibits a high binding affinity for PPARγ, even greater than that of PFOA, and acts as an agonist for this pathway. acs.org This interaction disrupts lipid metabolism, a key function regulated by PPARs. nih.govacs.org
Mitochondrial ROS: HFPO-TA exposure has been shown to induce the overexpression of mitochondrial reactive oxygen species (mtROS) in the liver. nih.gov This oxidative stress is an upstream event that triggers other damaging cellular responses, including inflammatory signaling and cell death pathways, ultimately contributing to liver fibrosis. nih.gov
Inflammatory Response: An inflammatory response is a common outcome of HFPO-TA exposure in the liver. nih.govnih.gov This response is often linked to the activation of other signaling pathways. For instance, studies in zebrafish have shown that HFPO-TA induces an inflammatory response alongside the disruption of lipid metabolism. nih.gov
Necroptosis: Recent research has identified that HFPO-TA can trigger a form of programmed cell death called necroptosis in the liver. nih.gov This process, along with inflammation, is mediated through the activation of the Wnt/β-catenin/NF-κB signaling axis. nih.gov The induction of necroptosis represents a significant mechanism through which HFPO-TA contributes to liver damage. nih.gov
Effects on Biliary System Development
Research using zebrafish embryos has demonstrated that HFPO-TA adversely affects the development of the liver and biliary system. nih.govresearchgate.net Exposure to this compound is linked to the inhibition of intrahepatic biliary development and interference with the transcription of genes essential for the formation of biliary ducts. nih.govresearchgate.net
Studies indicate that HFPO-TA disrupts bile acid metabolism by reducing its synthesis while increasing its transport. nih.govresearchgate.net This disruption contributes to liver injury, evidenced by significantly elevated levels of key liver enzymes and bilirubin. nih.govresearchgate.net The 50% lethal concentration (LC50) for HFPO-TA in zebrafish embryos at 120 hours post-fertilization was found to be 231 mg/L, a concentration lower than that of PFOA, suggesting higher acute toxicity in this model. nih.govresearchgate.net Furthermore, exposure leads to histopathological changes and the development of smaller-than-normal livers. nih.govresearchgate.net
| Parameter | Observed Effect | Reference |
|---|---|---|
| Biliary Duct Development | Inhibited intrahepatic development; interfered with transcription of associated genes | nih.govresearchgate.net |
| Bile Acid Metabolism | Reduced synthesis, increased transport | nih.govresearchgate.net |
| Liver Enzyme & Bilirubin Levels | Significantly increased (ALT, AST, TBIL, DBIL) | nih.govresearchgate.net |
| Liver Morphology | Small-sized livers, histopathological changes | nih.govresearchgate.net |
Cardiovascular Toxicity
The cardiovascular system is another target of HFPO-TA toxicity. nih.gov Studies on zebrafish embryos have shown that exposure to HFPO-TA can induce cardiovascular toxicity, leading to a notable reduction in heart rate. nih.gov
Morphological abnormalities observed in exposed embryos include severe pericardial edema (swelling around the heart) and abnormal heart looping, a critical process in cardiac development. nih.gov These physical defects are accompanied by disruptions in the expression of genes crucial for heart development. nih.gov The compound also appears to induce oxidative stress and alter the transcription of genes related to the cell cycle and apoptosis, which inhibits cell proliferation while promoting cell death. nih.gov These findings suggest that HFPO-TA can lead to the abnormal development of the cardiovascular and hematopoietic systems in this animal model. nih.gov
| Effect | Specific Finding | Reference |
|---|---|---|
| Heart Rate | Significant reduction | nih.gov |
| Cardiac Morphology | Severe pericardial edema, abnormal heart looping | nih.gov |
| Gene Expression | Disrupted expression of genes involved in heart development | nih.gov |
| Cellular Processes | Induced oxidative stress, inhibited cell proliferation, promoted apoptosis | nih.gov |
Cytotoxic Effects on Specific Cell Lines (e.g., Leydig cells)
In vitro studies have confirmed the cytotoxic effects of HFPO-TA on specific cell types, notably on male reproductive cells. nih.gov Research using TM3 mouse Leydig cells, which are crucial for testosterone (B1683101) production, demonstrated that HFPO-TA inhibits cell viability. nih.gov
The compound was found to induce apoptosis (programmed cell death) in these cells through a caspase-dependent mechanism. nih.gov Further investigation into the molecular pathway revealed that HFPO-TA treatment leads to an increase in reactive oxygen species (ROS), which in turn activates the ER stress/JNK/β-TrCP axis, leading to the degradation of the Mcl-1 protein, a key regulator of cell survival. nih.gov Other studies in mice have also pointed to male reproductive toxicity, noting that HFPO-TA can disrupt the blood-testis barrier. researchgate.netnih.govoup.com
Impact on Gut Microbiota
HFPO-TA has been shown to significantly alter the gut microbiota. nih.gov Studies in male mice revealed that oral exposure to HFPO-TA resulted in an imbalance of the cecal microbiota and changes in its diversity. nih.gov
At the phylum level, notable changes included an increased relative abundance of Proteobacteria, Deferribacteres, and Tenericutes, and a decreased abundance of Verrucomicrobia and Cyanobacteria. nih.govresearchgate.net At the genus level, there was a decrease in beneficial bacteria such as Akkermansia and Prevotella, while potentially harmful genera like Mucispirillum and Desulfovibrio increased. nih.gov Metabolic pathway analysis indicated that these changes in the gut microbiome were associated with alterations in fatty acid metabolism and other metabolic pathways. nih.gov Studies on prenatal exposure in mice also showed that HFPO-TA disrupts the maternal gut microbiome and fecal metabolome homeostasis, potentially inducing intestinal inflammation during late pregnancy. nih.gov
| Phylum | Change in Relative Abundance | Reference |
|---|---|---|
| Proteobacteria | Increased | nih.govresearchgate.net |
| Deferribacteres | Increased | nih.gov |
| Tenericutes | Increased | nih.gov |
| Verrucomicrobia | Decreased | nih.govresearchgate.net |
| Cyanobacteria | Decreased | nih.gov |
Comparison of Toxicity Profiles with Other PFAS
When compared to legacy PFAS, particularly PFOA, HFPO-TA is not necessarily a safer alternative and, in some instances, may exhibit greater toxicity. nih.govacs.org One study found that HFPO-TA showed a higher bioaccumulation potential and more severe hepatotoxicity in mice than PFOA. acs.orgresearchgate.net Another study highlighted that HFPO-TA exhibited a significantly higher binding affinity with the peroxisome proliferator-activated receptor γ (PPARγ) than PFOA, suggesting a greater potential to disrupt metabolic processes. acs.org
Risk Assessment Considerations for HFPO-TA
The growing body of toxicological data on HFPO-TA raises significant points for human health risk assessment. nih.gov The evidence of its effects on the biliary, cardiovascular, and reproductive systems, as well as the gut microbiome, indicates multiple potential targets for toxicity. nih.govnih.govnih.gov The finding that HFPO-TA can be more potent than PFOA in certain toxicological endpoints, such as hepatotoxicity and bioaccumulation, is a critical consideration. acs.orgresearchgate.net
Applications of Hexafluoropropene Oxide Trimer in Advanced Materials and Chemical Synthesis
Role as a Building Block in Fluoropolymer Synthesis
The HFPO trimer plays a significant role in the production of fluoropolymers, a class of polymers known for their high-performance properties. While not always a direct monomer in the main polymer chain, its derivatives are critical for achieving specific material characteristics and processing efficiencies.
The acid form of the HFPO trimer, known as Hexafluoropropylene oxide trimer acid (HFPO-TA), and related oligomers like the dimer acid (HFPO-DA), are utilized as processing aids in the manufacture of fluoropolymers. researchgate.netsaicmknowledge.org Specifically, the ammonium (B1175870) salt of HFPO-DA, known by the trade name GenX, replaced the legacy processing aid PFOA in the emulsion polymerization of certain fluoropolymers. researchgate.netchemours.com These processing aids act as surfactants, facilitating the polymerization process and enabling the production of fine powder and aqueous dispersion grades of materials like polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (B91410) (PVDF). saicmknowledge.org
Furthermore, HFPO oligomers are precursors to perfluorinated vinyl ethers (PFVEs), such as perfluoro(propyl vinyl ether) (PPVE). researchgate.netrsc.org These vinyl ethers are then used as comonomers in the production of melt-processable fluoropolymers like perfluoroalkoxy alkane (PFA). researchgate.netresearchgate.net The incorporation of these monomers, derived from HFPO oligomers, modifies the polymer structure, improving properties such as flexibility and processability while maintaining excellent thermal and chemical resistance.
Intermediacy in the Production of Other Fluorinated Compounds
The HFPO trimer is a versatile intermediate that can be chemically modified to produce a range of other valuable fluorinated compounds. Its reactive acyl fluoride group allows for conversion into various functional derivatives.
Hexafluoropropene (B89477) oxide trimer is directly used to synthesize fluorocarbon surface active agents. researchgate.net The distinct properties of the highly fluorinated "tail" and a functional "head" group allow these surfactants to significantly lower the surface tension of liquids.
Perfluoropolyethers (PFPEs) are high-performance lubricants and fluids synthesized through the fluoride-catalyzed oligomerization of hexafluoropropylene oxide. fluoryx.com In this process, HFPO oligomers, including the trimer, serve as building blocks that react to form the long polyether chains. nih.gov The resulting PFPE fluids are valued for their exceptional thermal stability, chemical inertness, and excellent lubricating properties, making them suitable for demanding applications in the aerospace and electronics industries. fluoryx.comnasa.gov
The HFPO trimer is a precursor in the synthesis of perfluoro-n-propyl vinyl ether (PPVE), a key monomer for high-performance fluoropolymers. google.comgoogle.com The conversion process involves the hydrolysis and subsequent decarboxylation of the HFPO trimer's acyl fluoride group to form the vinyl ether structure. google.comgoogle.com This transformation provides a route to a critical component used in the modification of fluorine-containing resins. google.com The thermal decomposition of the related HFPO-dimer acid has also been shown to produce PPVE as an intermediate species. nih.gov
Emerging Applications in Specialized Fields
Recent research and development have highlighted the potential of HFPO trimer and its derivatives in specialized, high-technology fields. These applications leverage the compound's unique physical and chemical properties for novel uses beyond traditional polymer synthesis.
One significant emerging application is the use of a specific, isomerically pure form of hexafluoropropylene (HFP) trimer as a heat transfer fluid. google.com This highly fluorinated liquid is particularly suited for cooling electronics and for use in Internet Data Centers (IDCs). nih.govresearchgate.net Its desirable properties for these applications include a very low pour point, low viscosity at low temperatures, good dielectric properties, and non-flammability. google.com These characteristics allow for efficient and safe thermal management in high-density electronic environments. google.comnih.gov
Data Tables
Table 1: Applications of Hexafluoropropene Oxide Trimer and its Derivatives
| Application Category | Specific Use | Key Compound | Reference |
|---|---|---|---|
| Fluoropolymer Synthesis | Processing Aid | Hexafluoropropylene oxide trimer acid (HFPO-TA) | researchgate.netsaicmknowledge.org |
| Precursor to Comonomers (PPVE) | This compound | researchgate.netrsc.orgresearchgate.net | |
| Intermediate | Fluorocarbon Surfactants | This compound | researchgate.net |
| Perfluoropolyethers (PFPEs) | This compound | fluoryx.comnih.gov | |
| Perfluoro-n-propyl Vinyl Ether (PPVE) | This compound | google.comgoogle.comgoogle.com | |
| Specialized Fields | Heat Transfer Fluid / Electronic Cooling | Isomerically pure Hexafluoropropylene (HFP) trimer | google.comnih.govresearchgate.net |
Table 2: Properties of HFP Trimer as a Heat Transfer Fluid
| Property | Benefit for Electronic Cooling | Reference |
|---|---|---|
| Low Pour Point | Ensures fluid remains flowable at low operating temperatures. | google.com |
| Low Viscosity | Facilitates efficient circulation and heat transfer. | google.com |
| Good Dielectric Properties | Prevents electrical interference and short circuits in electronic components. | google.com |
| Non-flammability | Enhances the safety of cooling systems in data centers and other electronic applications. | google.comnih.gov |
| Chemical Inertness | Prevents corrosion or reaction with materials in the cooling system. | nih.gov |
Electronics (Dielectric Coatings, Fluoropolymer Intermediates)
Hexafluoropropene oxide (HFPO) trimer is a significant compound in the electronics industry, primarily owing to its excellent dielectric properties and its role as a versatile intermediate in the synthesis of advanced fluoropolymers. Its unique chemical structure, rich in fluorine, imparts low polarizability and high thermal stability, making it an ideal candidate for high-performance electronic applications.
As a dielectric material, HFPO trimer exhibits a low dielectric constant and high dielectric strength. The low dielectric constant is crucial for manufacturing high-frequency electronic components as it minimizes signal loss and prevents electrical leakage, thereby enhancing the performance and reliability of electronic devices. nih.gov Its high dielectric strength allows it to withstand strong electric fields without breaking down, a critical property for insulating materials in high-voltage applications. These characteristics make it suitable for use in the fabrication of semiconductors and as an insulating layer in various electronic components. nih.gov The ability of HFPO trimer to form thin, protective, and insulating films is a key attribute for its application as a dielectric coating.
Furthermore, HFPO trimer serves as a fundamental building block in the production of a variety of fluoropolymers. nih.gov These polymers are known for their exceptional chemical inertness, thermal stability, and low surface energy. The trimer can be used to introduce specific properties into the polymer chain. For instance, the isomer-specific reactivity of HFPO trimer can be exploited in fluoropolymer synthesis to tailor the mechanical properties of the resulting materials, such as elasticity and thermal resistance, for specialized electronic applications. nih.gov It is a precursor in the synthesis of polyfluoroallyloxy compounds, which can be copolymerized with other monomers like tetrafluoroethylene (B6358150) to create moldable fluoropolymers with specific electrical properties.
The growing demand in high-tech sectors such as 5G communications and semiconductor manufacturing is expected to drive the continued use and research into HFPO trimer and its derivatives for electronic applications. nih.gov
Table 1: Dielectric Properties and Electronic Applications of this compound
| Property | Value/Characteristic | Relevance in Electronics |
| Dielectric Constant | Low | Minimizes signal loss and distortion in high-frequency applications. |
| Dielectric Strength | High | Enables use as an insulator in high-voltage components without breakdown. |
| Thermal Stability | High | Suitable for applications with significant heat generation, such as in semiconductors. |
| Chemical Inertness | High | Resists degradation from chemical exposure during manufacturing and operation. |
| Film Forming Ability | Can form thin, protective layers | Ideal for creating dielectric coatings to prevent electrical leakage and corrosion. nih.gov |
Medical Technology (Biocompatible Devices)
While the broader class of perfluorinated compounds is explored for various biomedical applications due to their biocompatibility and inertness, specific data on the direct application of this compound in biocompatible devices is not extensively available in the public domain.
The fluorine-rich structure of compounds like HFPO trimer is of interest in pharmaceutical research for creating new compounds with potentially enhanced biological activity. nih.gov Perfluorinated organic compounds, in general, are noted for being nontoxic and biocompatible. acs.org Their unique ability to segregate from both polar and nonpolar environments is a property exploited in various biomedical research areas. acs.org
However, toxicological studies have been conducted on the acidic derivative, this compound acid (HFPO-TA), which has been investigated as a replacement for other per- and poly-fluoroalkyl substances (PFAS). nih.govnih.gov These studies focus on the potential health impacts and are not indicative of the biocompatibility of the neutral HFPO trimer in medical devices. Research on HFPO-TA indicates potential hepatotoxicity and cytotoxicity, suggesting it may not be a safe replacement for legacy PFAS. nih.govnih.gov
Therefore, while the general properties of fluorinated compounds are promising for medical technology, further research is required to establish the specific biocompatibility and suitability of this compound for use in medical devices.
Functional Materials and Coatings
This compound is a valuable precursor for creating advanced functional materials and coatings that offer superior performance in demanding environments. Its primary application in this area is in the formulation of water- and oil-repellent (hydrophobic and oleophobic) finishes for various substrates.
These properties arise from the high fluorine content of the molecule, which leads to very low surface energy. When applied as a coating, HFPO trimer and polymers derived from it can create highly repellent surfaces. These coatings are critical for protecting surfaces and ensuring the longevity and reliability of components in sectors such as aerospace, automotive, and military.
The trimer is used as a raw material for the synthesis of fluorinated surfactants and oil-displacing agents. It is also a key component in the preparation of fluorosilicon-modified polyurethanes, which can be used as foaming agents to create functional polymeric materials.
Table 2: Applications of this compound in Functional Coatings
| Application | Function of HFPO Trimer | End-Use Industry | Key Property |
| Fabric and Leather Finishing | Raw material for water- and oil-repellent agents | Textiles, Apparel | Hydrophobicity, Oleophobicity |
| Protective Coatings | Precursor to polymers for high-performance coatings | Aerospace, Automotive, Military | Chemical and moisture resistance, Durability |
| Anti-Fingerprint Coatings | Component of diluents for anti-fingerprint oils | Electronics, Displays | Low surface energy, Smudge resistance |
| Specialty Surfactants | Intermediate in the synthesis of fluorinated surfactants | Chemical Manufacturing | Surface tension reduction |
Future Research Directions and Remediation Strategies for Hfpo Trimer
Development of Novel Degradation Technologies
The environmental persistence of HFPO-Trimer, driven by the strength of its carbon-fluorine bonds, calls for innovative and effective degradation technologies. Research is increasingly focused on methods capable of breaking down this recalcitrant molecule into less harmful substances.
Advanced Oxidation Processes (AOPs) represent a promising avenue for the degradation of persistent organic pollutants like HFPO-Trimer. One studied method is direct photolysis via ultraviolet (UV) irradiation. Research has demonstrated that under UV light, HFPO-Trimer acid (HFPO-TA) in aqueous solutions can be degraded. researchgate.net A study achieved a 75% degradation ratio and a 25% defluorination ratio after 72 hours of photoreaction under ambient conditions. nih.govresearchgate.net The primary mechanisms in this process are believed to involve reducing active species, such as hydrated electrons and active hydrogen atoms, generated from water splitting. nih.govresearchgate.net While other AOPs, such as those involving persulfate activation or electrochemical oxidation, have shown effectiveness for related PFAS compounds like HFPO-dimer acid (HFPO-DA), further research is needed to optimize these processes specifically for HFPO-Trimer. researchgate.netresearchgate.netacs.org
Table 1: Photodegradation of HFPO-Trimer Acid under UV Irradiation
| Parameter | Result | Duration | Conditions |
| Degradation Ratio | 75% | 72 hours | Ambient, aqueous solution |
| Defluorination Ratio | 25% | 72 hours | Ambient, aqueous solution |
Catalytic methods are being explored to enhance the efficiency of HFPO-Trimer degradation and defluorination. A notable development is the use of granular activated carbon (GAC) not just as an adsorbent but as a catalyst for the degradation of adsorbed HFPO-TA. acs.org Studies have shown that during the hydrothermal regeneration of spent GAC at 120°C, the GAC itself significantly catalyzes the breakdown of HFPO-TA. acs.org This process involves the cleavage of the ether group near the carboxyl group, breaking HFPO-TA down into shorter-chain compounds like hexafluoropropylene oxide dimer acid (HFPO-DA) and trifluoroacetic acid (TFA). acs.org Density functional theory calculations suggest that the GAC surface facilitates this breakage through a nucleophilic reaction. acs.org This catalytic degradation approach offers a dual benefit: regenerating the adsorbent material while simultaneously destroying the captured contaminant. acs.org Further research into other novel catalysts and synergistic systems, such as combining catalytic reduction with microbial oxidation, could lead to even more effective mineralization strategies. serdp-estcp.mildtic.mil
The detection of HFPO-Trimer in surface water globally underscores its environmental persistence. nih.govresearchgate.net Its chemical structure, like other PFAS, makes it resistant to natural degradation processes. Research indicates that HFPO-Trimer exhibits a higher bioaccumulation potential than perfluorooctanoic acid (PFOA), compounding the concerns related to its persistence. researchgate.netnih.gov Strategies to address this persistence are fundamentally linked to the development of the degradation technologies discussed previously. Future research must focus on transitioning these technologies from laboratory-scale experiments to practical, scalable applications for water and soil remediation. Furthermore, understanding the environmental fate and transport of HFPO-Trimer is essential for developing effective containment and in-situ treatment strategies to prevent further spread in the environment. nih.gov
Comprehensive Toxicological Assessments and Health Risk Refinements
While initial studies have highlighted the potential toxicity of HFPO-Trimer, significant gaps remain in our understanding of its long-term health effects and the specific mechanisms driving its toxicity.
Current toxicological data for HFPO-Trimer is largely based on short- to medium-term studies. A 28-day oral gavage study in mice demonstrated that HFPO-Trimer accumulates significantly in the body, with a pronounced affinity for the liver, where concentrations were substantially higher than in serum. nih.gov This study observed clear dose-dependent liver injury, including hepatomegaly and necrosis. nih.gov Toxicokinetic modeling reveals that HFPO-Trimer has a greater propensity for tissue distribution and a more remarkable liver accumulation (5-fold higher) compared to PFOA. nih.govacs.org This is attributed to factors like a lower bile clearance rate and a higher liver partition coefficient. nih.govacs.org Given these findings, there is a critical need for long-term, chronic exposure studies to fully characterize the potential for carcinogenicity and other adverse health outcomes resulting from sustained, low-level exposure. nih.govacs.org Studies on prenatal exposure also show that HFPO-Trimer can disrupt the maternal gut microbiome, indicating complex effects that warrant further long-term investigation. nih.gov
Table 2: HFPO-Trimer Acid Concentration in Mice after 28-Day Exposure
| Exposure Group | Serum Concentration (μg/mL) | Liver Concentration (μg/g) |
| Low Dose | 1.14 | 12.0 |
| Medium Dose | 4.48 | 32.2 |
| High Dose | 30.8 | 100 |
Source: Data from a 28-day oral gavage study in mice. nih.gov
Understanding the molecular mechanisms underlying HFPO-Trimer toxicity is essential for refining health risk assessments. Transcriptome analysis of the livers of exposed mice has identified the peroxisome proliferator-activated receptor (PPAR) signaling pathway and chemical carcinogenesis pathways as being significantly affected. nih.govnih.gov The PPAR pathway is crucial for regulating fatty acid metabolism, and its perturbation is a known mechanism of toxicity for many PFAS compounds. researchgate.net In rats, exposure has been shown to cause kidney damage and disorders in lipid metabolism, also implicating the PPAR signaling pathway. nih.gov Furthermore, molecular docking analyses suggest that the strong binding of HFPO-Trimer to transport proteins involved in enterohepatic circulation is a key factor in its significant liver accumulation. nih.govacs.org Future research should focus on further elucidating these and other potential toxicity pathways, which will provide a more robust basis for assessing human health risks and establishing safety guidelines.
Improved Analytical Methods for Environmental Monitoring
The detection and quantification of Hexafluoropropene (B89477) oxide trimer (HFPO-Trimer), also known as HFPO-trimer acid (HFPO-TA), in environmental matrices present significant challenges that necessitate the development of more robust and sensitive analytical methods. As an emerging per- and polyfluoroalkyl substance (PFAS), its monitoring is crucial for understanding its environmental fate and distribution. mdpi.com
A primary difficulty in the analysis of HFPO oligomers, including the trimer, is their behavior during mass spectrometry (MS) analysis. researchgate.net These compounds are prone to significant in-source fragmentation (ISF) at the ether bonds during the ionization process. researchgate.netresearchgate.netnih.gov This fragmentation leads to a poor response for the molecular ion, which in turn compromises the limits of detection and makes accurate quantification challenging. researchgate.net For some related oligomers, the molecular ion may even be entirely absent. researchgate.net
Current methodologies for emerging PFAS like HFPO-Trimer predominantly rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.comnih.govchromatographyonline.com While these techniques are powerful, the unique properties of perfluoroether carboxylic acids (PFECAs) can lead to poor sensitivity. mdpi.com Researchers are exploring facile instrument modifications to enhance sensitivity for this class of compounds, demonstrating that they can be better incorporated into existing PFAS determination methods. mdpi.com High-resolution mass spectrometry (HRMS) has also been employed to tentatively identify emerging PFAS, including the confirmation of HFPO-TA in water and biological samples through accurate mass measurement. nih.gov
The table below summarizes common analytical techniques and the associated challenges for emerging PFAS like HFPO-Trimer.
| Analytical Technique | Application for HFPO-Trimer | Key Challenges |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Primary quantitative method for PFAS in various environmental matrices (water, soil, biota). nih.govchromatographyonline.com | In-source fragmentation, leading to low sensitivity and poor molecular ion response. mdpi.comresearchgate.netresearchgate.net Background contamination from laboratory equipment. chromatographyonline.com |
| High-Resolution Mass Spectrometry (HRMS) | Used for the identification and confirmation of novel or emerging PFAS, including HFPO-TA. nih.gov | Chemical and toxicological information for newly identified compounds is often unavailable. chromatographyonline.com |
| Solid-Phase Extraction (SPE) | Sample preparation and pre-concentration from complex matrices like water, serum, and sediment. nih.gov | Requires careful selection of sorbents to ensure efficient recovery of a wide range of PFAS with varying properties. nih.gov |
Sustainable Synthesis and Green Chemistry Approaches
The production of fluorochemicals has traditionally relied on processes involving hazardous reagents and significant energy consumption. ox.ac.uk As concerns grow over the environmental impact of PFAS, there is increasing focus on developing sustainable and environmentally friendly production methods guided by the principles of green chemistry.
A significant advancement in fluorochemistry involves methods that bypass the use of highly toxic and corrosive hydrogen fluoride (B91410) (HF) gas. ox.ac.uk One innovative approach takes inspiration from biomineralization, using the mineral fluorspar (CaF₂) directly to generate fluorochemicals. ox.ac.uk In this mechanochemical process, CaF₂ is activated by grinding it with a powdered phosphate (B84403) salt, creating a reactive mixture that can be used for fluorination reactions. ox.ac.uk This method avoids the hazardous HF intermediate, reduces energy requirements, and streamlines the supply chain, lowering the industry's carbon footprint. ox.ac.uk
For the synthesis of related compounds like the HFPO-dimer, patent literature describes methods aimed at improving environmental friendliness. One such process utilizes a composite catalytic system in a polar aprotic solvent, which has the advantages of high selectivity, mild reaction conditions, and the ability to recycle the solvent and catalyst. google.com Such approaches are designed to be more suitable for large-scale industrial production with better environmental controls. google.com Applying these green chemistry principles—such as using safer solvents, designing for energy efficiency, and employing catalysis—is critical for the future sustainable synthesis of HFPO-Trimer and other fluoropolymers.
Exploration of New Applications and Material Innovations
HFPO-Trimer is primarily associated with the fluoropolymer manufacturing industry as a component or byproduct in the production of high-performance materials. researchgate.netacs.org These materials are created using technologies like GenX, which were developed as replacements for legacy long-chain PFAS such as perfluorooctanoic acid (PFOA). epa.govepa.gov The resulting fluoropolymers possess desirable properties, including high chemical stability and corrosion resistance, making them essential for numerous advanced applications. nih.gov
The presence of an ether linkage in the chemical structure of HFPO-based compounds enhances surfactant strength, a key property for their role as processing aids in emulsion polymerization. acs.org The fluoropolymers produced are used across a wide range of critical industrial sectors. epa.gov The unique properties of these materials continue to drive innovation in fields requiring high-performance and durable components.
The following table lists key industrial sectors that utilize fluoropolymers made with related GenX processing aid technology.
| Industry Sector | Examples of Applications |
| Electronics & Semiconductors | Wire insulation, chemically resistant components for manufacturing. epa.govnih.gov |
| Aerospace & Automotive | Fuel lines, seals, and gaskets requiring high-temperature and chemical resistance. epa.gov |
| Medical | Tubing, catheters, and other components requiring biocompatibility and chemical inertness. epa.gov |
| Energy | Components for batteries and other energy storage systems. epa.gov |
| Consumer Products | Nonstick coatings and stain-repellent textiles. jdsupra.com |
Policy and Regulatory Implications for Emerging PFAS
The detection of HFPO-Trimer and other emerging PFAS in the environment has prompted significant action from regulatory bodies worldwide. researchgate.net In the United States, the Environmental Protection Agency (EPA) is actively addressing PFAS contamination through its "PFAS Strategic Roadmap," which outlines goals for research, restriction, and remediation. federalregulatoryandenforcementinsider.com
Regulatory focus has often been on the more widely studied HFPO-dimer acid (HFPO-DA or GenX), which is considered a representative compound of this class of PFOA alternatives. epa.govfederalregulatoryandenforcementinsider.com In March 2023, the EPA proposed a National Primary Drinking Water Regulation (NPDWR) that includes an enforceable Maximum Contaminant Level (MCL) for HFPO-DA (GenX chemicals) as part of a mixture regulated using a Hazard Index approach. federalregulatoryandenforcementinsider.comgovinfo.gov The final rule, announced in April 2024, maintained these regulations, giving water utilities several years to comply with monitoring and treatment requirements. hdrinc.com
Furthermore, the EPA has taken steps to include certain PFAS in the Toxics Release Inventory (TRI) under the Emergency Planning and Community Right-to-Know Act (EPCRA). federalregister.gov This requires facilities that manufacture or use these chemicals above certain quantities to report their environmental releases. federalregister.gov The EPA is also utilizing its authority under the Toxic Substances Control Act (TSCA) to review new PFAS and new uses of existing PFAS before they can enter the market. jdsupra.com These regulatory actions, while often naming specific compounds like HFPO-DA, signal a broader intent to manage the risks associated with the entire class of emerging PFAS, including oligomers like HFPO-Trimer.
| Regulatory Action / Initiative | Agency / Authority | Key Implications for HFPO-Trimer and Related PFAS |
| PFAS Strategic Roadmap | U.S. Environmental Protection Agency (EPA) | Comprehensive plan to research, restrict, and remediate PFAS, indicating long-term regulatory scrutiny. federalregulatoryandenforcementinsider.com |
| National Primary Drinking Water Regulation (NPDWR) | U.S. EPA | Establishes enforceable limits (MCLs) for GenX chemicals (HFPO-DA) in drinking water, driving investment in monitoring and treatment. federalregulatoryandenforcementinsider.comhdrinc.com |
| Toxics Release Inventory (TRI) | U.S. EPA / EPCRA | Proposes adding HFPO-DA and other PFAS, increasing transparency on industrial releases. federalregister.gov |
| Toxic Substances Control Act (TSCA) Review | U.S. EPA | Requires risk assessment for new PFAS or new uses of existing PFAS before they enter commerce. jdsupra.com |
| Drinking Water Health Advisories | U.S. EPA | Issued for GenX chemicals, providing technical information to federal, state, and local agencies on health effects. faegredrinker.comsaiber.com |
Q & A
Q. What are the key physicochemical properties of hexafluoropropene oxide trimer, and what methodologies are recommended for its characterization?
this compound (C₉F₁₈, MW 450.07) is a colorless liquid with a boiling point of 110–115°C, density of 1.83 g/mL (25°C), and flash point of 24°C (closed cup) . For characterization:
Q. What safety protocols should be followed when handling HFPO trimer in laboratory settings?
HFPO trimer is flammable (UN 1993, Hazard Class 3) and exhibits acute toxicity via dermal, inhalation, and oral exposure . Key precautions:
- Use local exhaust ventilation and explosion-proof equipment to mitigate flammability risks .
- Wear chemical-resistant gloves , goggles, and lab coats to prevent skin/eye contact .
- Store in sealed containers away from ignition sources at temperatures <30°C .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for HFPO trimer to minimize isomer formation and improve yield?
Isomerization during synthesis complicates reproducibility. Methodological strategies include:
Q. What advanced analytical techniques resolve structural ambiguities in HFPO trimer isomers?
Isomers (e.g., cyclic vs. linear trimers) require specialized methods:
Q. How can conflicting toxicity data from studies on HFPO trimer be reconciled?
Discrepancies may arise from isomer variability or exposure models. Mitigation strategies:
- Standardize isomer composition in test samples using preparative chromatography .
- Use in vitro assays (e.g., mitochondrial membrane potential tests) to isolate mechanisms .
- Cross-validate with multi-species models (zebrafish, mice) to account for metabolic differences .
Q. What methodologies are recommended for assessing HFPO trimer’s environmental persistence and bioaccumulation potential?
- High-resolution LC-MS/MS quantifies trace levels in water/soil .
- Bioconcentration factor (BCF) assays in aquatic organisms (e.g., zebrafish) evaluate bioaccumulation .
- Compare degradation kinetics (hydrolysis, photolysis) to legacy PFAS (e.g., PFOA) .
Q. How can HFPO trimer’s performance in fluoropolymer applications be systematically evaluated?
- Thermogravimetric Analysis (TGA) assesses thermal stability in polymer matrices .
- Tensile testing and dynamic mechanical analysis (DMA) measure mechanical properties post-incorporation .
- Surface energy measurements (contact angle) evaluate hydrophobicity enhancement .
Q. What experimental designs are suitable for studying HFPO trimer’s organ-specific toxicity?
- Transcriptomic profiling (RNA-seq) identifies gene pathways affected in target organs (e.g., liver, gut) .
- Mitochondrial respiration assays (Seahorse Analyzer) quantify dysfunction in hepatic cells .
- 16S rRNA sequencing tracks gut microbiota dysbiosis in murine models .
Q. How can regulatory compliance be integrated into HFPO trimer research workflows?
- Align with TSCA Section 4 requirements for toxicity data submission .
- Follow OECD guidelines for in vitro/in vivo testing (e.g., Test No. 203 for acute toxicity) .
- Monitor EPA ambient water quality criteria for emerging PFAS analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
